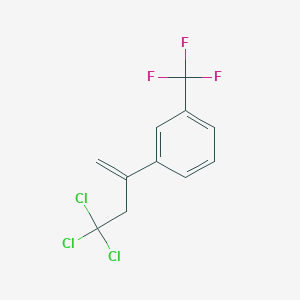
1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of an indole ring, a propanoic acid moiety, and a phenylmethyl group.
Métodos De Preparación
The synthesis of 1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester can be achieved through various synthetic routes. One common method involves the esterification of 1H-Indole-3-propanoic acid with methanol in the presence of an acid catalyst . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Análisis De Reacciones Químicas
1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involved in cell signaling, inflammation, and apoptosis .
Comparación Con Compuestos Similares
1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-3-butyric acid: Another plant hormone with a longer carbon chain.
Indole-3-carboxaldehyde: A compound with an aldehyde group instead of an ester group.
These compounds share the indole ring structure but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
57901-09-4 |
|---|---|
Fórmula molecular |
C19H19NO2 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
methyl 3-(1-benzylindol-3-yl)propanoate |
InChI |
InChI=1S/C19H19NO2/c1-22-19(21)12-11-16-14-20(13-15-7-3-2-4-8-15)18-10-6-5-9-17(16)18/h2-10,14H,11-13H2,1H3 |
Clave InChI |
TWQCZDQEEPXOHR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


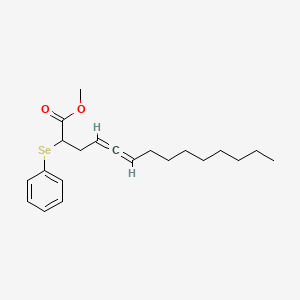
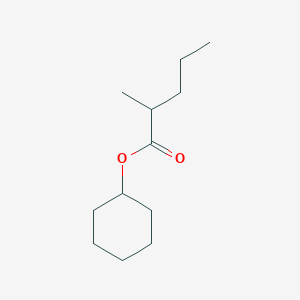
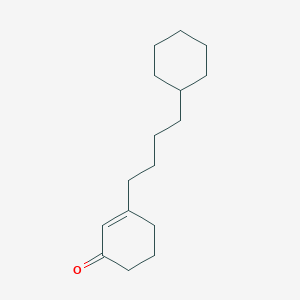

![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)
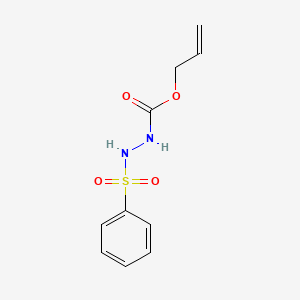

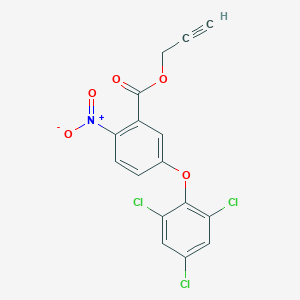
![7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14606930.png)
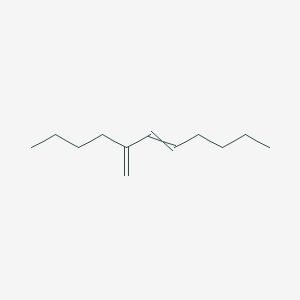
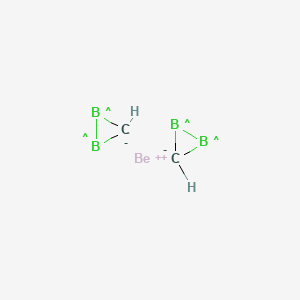
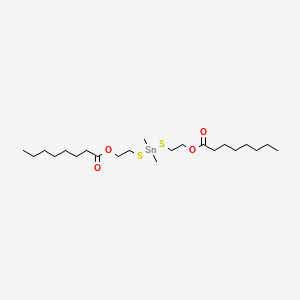
![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
